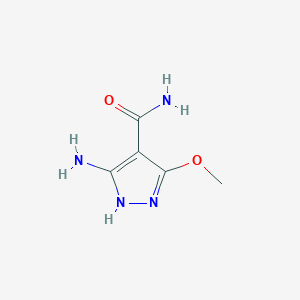
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (Z)-1-ethyl-2-(tributylstannyl)ethene and related compounds often involves palladium-catalyzed cross-coupling reactions. For instance, a specific combination catalyst, Pd(dba)2 and 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane, has been effectively used for the addition of tributyl(triethylgermyl)stannane to arylacetylenes in tetrahydrofuran, yielding high yields of (Z)-1-aryl-2-(germyl)-1-(stannyl)ethenes (Senda, Oguchi, Terayama, Asai, Nakano, & Migita, 2001).
Molecular Structure Analysis
The molecular structure of (Z)-1-ethyl-2-(tributylstannyl)ethene derivatives has been characterized using various spectroscopic techniques, including JSn–H and 13C-NMR. These techniques provide detailed information about the spatial arrangement of atoms within the molecule and the electronic environment, crucial for understanding its reactivity and properties (Senda et al., 2001).
Chemical Reactions and Properties
(Z)-1-Ethoxy-2-(tributylstannyl)ethene undergoes various chemical reactions, including destannylative Pummerer-type rearrangement and palladium-catalyzed cross-coupling reactions. For example, 1-(tributylstannyl)-1-(phenylsulfinyl)-ethene reacts with acyl chlorides to provide corresponding 1-acyloxy-1-(phenylthio)-ethenes through a Pummerer-type rearrangement with the loss of the tributylstannyl group (Pohmakotr, Sithikanchanakul, & Khosavanna, 1993).
Physical Properties Analysis
The physical properties of (Z)-1-ethyl-2-(tributylstannyl)ethene, such as boiling point, melting point, and solubility in various solvents, are critical for its handling and use in chemical syntheses. However, specific data on these properties require further exploration in the scientific literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for further functionalization, are essential for utilizing (Z)-1-ethyl-2-(tributylstannyl)ethene in synthetic chemistry. Its involvement in palladium-catalyzed cross-coupling reactions showcases its utility in constructing complex organic molecules (Sakamoto, Kondo, Yasuhara, & Yamanaka, 1991).
Applications De Recherche Scientifique
Catalyst in Stereo-specific Reactions : The compound has been used as a catalyst in stereo-specific reactions. Nakano et al. (2005) reported its use in the Pd(dba)2-catalyzed reaction with allyl bromide, resulting in high yields of E-2-aryl-1-(trimethylsilyl)penta-1,4-dienes (Nakano et al., 2005).
In Synthesis of Condensed Heteroaromatic Ring Systems : Sakamoto et al. (1992) demonstrated the use of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in palladium-catalyzed carbonylative coupling, which is effective for constructing condensed heteroaromatic rings (Sakamoto et al., 1992).
Synthesis of Aryl and Heteroaryl Ethenes : It has been utilized in the palladium-catalyzed cross-coupling reaction with bromobenzenes or bromoheteroarenes, yielding good yields of the corresponding ethenes, as discussed by Sakamoto et al. (1991) (Sakamoto et al., 1991).
Destannylation Reactions : Pohmakotr et al. (1993) studied its reactivity in destannylation reactions, particularly in the context of 1-(tributylstannyl)-1-(phenylsulfinyl) cyclopropane and -ethene (Pohmakotr et al., 1993).
Synthesis of Silyl-stannyl Ethenes : Endo et al. (2007) explored its role in the synthesis of (Z)-1-aryl-2-silyl-1-stannylethenes and their conversion to various silanes (Endo et al., 2007).
Formation of Ethene Derivatives : Robertson et al. (2000) investigated its application in the formation of pentan-3-one from carbon monoxide and ethene in methanol (Robertson et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
tributyl-[(Z)-2-ethoxyethenyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARKYKQCOXTIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C\OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-Ethoxy-2-(tributylstannyl)ethene | |
CAS RN |
64724-29-4 | |
| Record name | cis-1-Ethoxy-2-(tri-n-butylstannyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)












